molecular formula C10H9FN4O B1488973 (3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone CAS No. 2098010-88-7

(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone

Cat. No. B1488973
CAS RN: 2098010-88-7
M. Wt: 220.2 g/mol
InChI Key: VNEWVPCLGMAQLO-UHFFFAOYSA-N
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Description

“(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone” is a chemical compound . It is also known as "{3-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone" .

Scientific Research Applications

Synthesis and Antitumor Activity

Research involving related compounds, such as "3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone," highlights the synthesis of novel compounds and their preliminary biological evaluation for antitumor properties. These studies often focus on the condensation reactions of specific aromatic compounds and assess their inhibitory effects on various cancer cell lines, showcasing the potential for developing new therapeutic agents (Zhi-hua Tang, W. Fu, 2018).

Design and Synthesis for Molecular Targeting

Another application is found in the design and synthesis of compounds for targeting specific molecular receptors. For instance, research on dipolar cycloaddition reactions to access novel compounds with specific bioactivity, such as P2X7 antagonists, underlines the strategic approach to discover clinical candidates for mood disorders, leveraging the structural nuances of fluorophenyl derivatives (C. Chrovian et al., 2018).

Cholesterol Absorption Inhibition

Compounds with fluorophenyl moieties have been investigated for their ability to inhibit cholesterol absorption, suggesting potential applications in managing cholesterol levels. The synthesis and evaluation of such compounds in preclinical models offer insights into their mechanism of action and therapeutic potential (S. Rosenblum et al., 1998).

Biological Activity Screening

Fluoro-substituted compounds, including benzoxazoles and pyrazolyl derivatives, are synthesized and screened for their biological activities. This research contributes to the identification of compounds with promising antibacterial and anticancer properties, providing a foundation for further drug development efforts (R. Jadhav, A. Nikumbh, B. Karale, 2015).

Solid-State Characterization

The solid-state characterization of pharmaceutical compounds, such as linezolid and its synthetic precursors, using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry, illustrates the importance of understanding compound properties in drug formulation and development (E. Wielgus et al., 2015).

properties

IUPAC Name

(3-azidoazetidin-1-yl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-8-3-1-2-7(4-8)10(16)15-5-9(6-15)13-14-12/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEWVPCLGMAQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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